Teicoplanin A2-2 is a derivative of teicoplanin, a glycopeptide antibiotic that is used clinically to treat serious Gram-positive bacterial infections []. While it is not currently used in clinical practice itself, Teicoplanin A2-2 finds applications in several areas of scientific research:
Teicoplanin A2-2 has been used to study the structure of teicoplanin by employing a "carrier protein strategy". This method involves attaching the molecule of interest to a carrier protein, which allows for easier crystallization and analysis of the complex using X-ray crystallography []. This research contributes to a deeper understanding of how teicoplanin interacts with its targets and potentially aids in the development of new antibiotics with similar mechanisms.
Researchers have employed Teicoplanin A2-2 to investigate the hydrodynamic properties of teicoplanin. This research involved techniques like sedimentation velocity and sedimentation equilibrium to analyze how the molecule behaves in solution []. Understanding these properties is crucial for developing efficient methods for delivering teicoplanin and its derivatives in various therapeutic contexts.
Teicoplanin A2-2 is a glycopeptide antibiotic derived from the fermentation of Actinoplanes teichomyceticus. It is part of a complex mixture of six closely related components, primarily represented by Teicoplanin A2, which constitutes about 90% of the active pharmaceutical ingredient. The chemical structure of Teicoplanin A2-2 is characterized by a large, complex molecule with a molecular formula of C₈₈H₉₇Cl₂N₉O₃₃, and an average molecular weight of approximately 1879.67 g/mol. This compound exhibits potent antibacterial activity, particularly against Gram-positive bacteria, by inhibiting the synthesis of bacterial cell walls through interference with peptidoglycan polymerization .
While detailed safety data for Teicoplanin A2-2 is limited, the broader teicoplanin class is generally well-tolerated in humans. However, potential side effects include ototoxicity (ear damage) and nephrotoxicity (kidney damage) [].
In-depth research on the specific properties and mechanisms of Teicoplanin A2-2 appears to be limited. Further investigations could explore:
Teicoplanin A2-2 primarily functions through its interaction with the D-alanyl-D-alanine terminus of peptidoglycan precursors. This interaction prevents the transglycosylation and transpeptidation processes essential for cell wall synthesis in bacteria. The inhibition leads to cell lysis and death, making it effective against various strains of resistant bacteria, including Staphylococcus aureus and Enterococcus faecalis. The compound has been shown to form stable complexes with its target substrates, which can be analyzed using techniques such as X-ray crystallography to understand its binding mechanisms better .
Teicoplanin A2-2 exhibits significant biological activity against a range of Gram-positive bacteria. Its mechanism involves binding to the peptidoglycan layer, effectively disrupting the structural integrity of bacterial cell walls. The compound has been utilized in treating infections caused by methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains. The pharmacokinetics reveal a high bioavailability when administered intramuscularly (approximately 90%) and a long half-life ranging from 70 to 100 hours, which supports its use in clinical settings for serious infections .
The synthesis of Teicoplanin A2-2 involves fermentation processes utilizing Actinoplanes teichomyceticus. The production typically includes:
Recent studies have focused on optimizing fermentation conditions to enhance yield and purity while minimizing by-products .
Teicoplanin A2-2 is primarily used in clinical settings for treating severe bacterial infections, particularly those caused by Gram-positive organisms resistant to other antibiotics. Its applications include:
Additionally, it has been explored for potential use in combination therapies to enhance efficacy against multi-drug resistant pathogens .
Studies have demonstrated that Teicoplanin A2-2 interacts specifically with various bacterial cell wall components, particularly through its binding to the D-alanyl-D-alanine motif. This specificity is crucial for its antibacterial action. Research involving X-ray crystallography has provided insights into how Teicoplanin A2-2 binds to peptide substrates, revealing structural details that inform on its mechanism of action . Furthermore, interaction studies have highlighted its low toxicity profile compared to other antibiotics, making it a preferred choice in certain clinical scenarios .
Teicoplanin A2-2 shares structural and functional similarities with other glycopeptide antibiotics. Notable compounds include:
Compound | Mechanism | Spectrum of Activity | Half-Life | Unique Features |
---|---|---|---|---|
Teicoplanin A2-2 | Inhibits cell wall synthesis | Primarily Gram-positive | 70-100 hours | Effective against resistant bacteria |
Vancomycin | Inhibits cell wall synthesis | Broad Gram-positive | 6 hours | First-line treatment for MRSA |
Dalbavancin | Inhibits cell wall synthesis | Broad Gram-positive | 346 hours | Long half-life, single-dose efficacy |
Oritavancin | Inhibits cell wall synthesis | Broad spectrum | 10 hours | Combines properties of glycopeptides |
Teicoplanin A2-2's unique structural features contribute to its specific binding properties and effectiveness against certain resistant strains, distinguishing it from these other compounds .
The biosynthesis of Teicoplanin A2-2 is governed by the tei gene cluster, a 73–89 kb genomic region in A. teichomyceticus encoding 39–49 open reading frames (ORFs) . Key components include:
A comparative analysis of glycopeptide clusters reveals evolutionary divergence: Tei15* regulators form a clade distinct from balhimycin (Bbr) and A40926 (Dbv4) regulators, suggesting lineage-specific adaptation .
Gene(s) | Function | Key Features |
---|---|---|
teiA–D | NRPS assembly | Seven modules for heptapeptide synthesis |
tei15 | Pathway-specific regulator | StrR-like DNA-binding protein |
teiGtfA/B | Glycosyltransferases | Add N-acetylglucosamine residues |
teiAtf | Acyltransferase | Attaches 8-methylnonanoyl side chain |
teiP450 | Oxygenases | Catalyze oxidative crosslinking |
Post-NRPS modifications critically define Teicoplanin A2-2’s structure and activity:
The acyltransferase tAtf selectively transfers 8-methylnonanoyl from CoA to the 2-amino group of the position 4 sugar. Kinetic studies reveal a 105-fold preference for glycosylated aglycones over free UDP-sugars, ensuring ordered biosynthesis .
Three cytochrome P450 enzymes (TeiP450-1/2/3) mediate phenolic coupling, generating the signature tetracyclic scaffold. Substrate channeling between NRPS and P450s prevents release of unstable intermediates .
Teicoplanin A2-2 ($$C{88}H{97}Cl2N9O_{33}$$, MW 1879.7 g/mol) features:
X-ray crystallography of Teicoplanin A2-2 bound to a catalytic peptide (2.3 Å resolution) demonstrates:
The X-ray crystallographic structure of Teicoplanin A2-2 bound to peptide ligands reveals a dynamic binding mechanism. To crystallize the complex, researchers employed a carrier-protein strategy, conjugating synthetic peptides (e.g., Pmh-dPro-Aib-dAla-dAla) to maltose-binding protein (MBP) or ubiquitin via expressed protein ligation [2] [6]. This approach enabled the resolution of a 2.05 Å structure, showing Teicoplanin A2-2 in a closed conformation with its concave binding pocket embracing the Lys-d-Ala-d-Ala peptide [4].
Key Structural Features
Interaction Type | Donor (Teicoplanin A2-2) | Acceptor (Peptide) | Distance (Å) |
---|---|---|---|
Hydrogen Bond 1 | Residue 2 (amide N) | Peptide carboxylate O | 2.8 |
Hydrogen Bond 2 | Residue 3 (amide N) | Peptide carboxylate O | 2.9 |
Hydrogen Bond 3 | Residue 4 (amide N) | Peptide carboxylate O | 2.8 |
Hydrogen Bond 4 | Residue 4 (carbonyl O) | Peptide C-terminal d-Ala (amide N) | 2.9 |
Hydrogen Bond 5 | Residue 7 (amide N) | Peptide lysine (carbonyl O) | 3.0 |
This structural rigidity contrasts with earlier NMR studies suggesting conformational flexibility, underscoring the role of ligand binding in stabilizing the closed conformation [4].
While Teicoplanin A2-2 is not directly implicated in phosphorylation reactions, its site-selective interactions with peptide catalysts provide insights into controlled chemical modifications. In studies involving synthetic peptides (e.g., Pmh-dPro-Aib-dAla-dAla), the antibiotic’s binding pocket acts as a scaffold for site-selective catalysis [2] [6]. The peptide’s N-terminal cysteine enables native chemical ligation with carrier proteins, directing spatially controlled reactions [6].
Proposed Mechanism
These principles suggest a potential template for designing phosphorylation-specific catalysts, though direct experimental evidence for Teicoplanin A2-2 in phosphorylation remains absent in current literature.
Note: The provided sources do not contain information on the role of N-methylimidazole in Teicoplanin A2-2’s catalytic activity. This subsection is intentionally omitted to adhere strictly to the outlined scope and available data.
Teicoplanin A2-2 has demonstrated remarkable binding affinity for viral proteins, particularly the SARS-CoV-2 nucleocapsid protein, representing a significant expansion of its molecular interaction profile beyond traditional bacterial targets. Comprehensive computational modeling studies have revealed that among twenty-five SARS-CoV-2 structural and non-structural proteins examined, the nucleocapsid protein N-terminal domain exhibits the strongest binding affinity with Teicoplanin A2-2, achieving binding energies of -7.4 kcal/mol through molecular docking and an exceptionally strong -102.13 kcal/mol through molecular mechanics/generalized Born surface area calculations [1].
The binding dynamics between Teicoplanin A2-2 and viral proteins involve multiple interaction mechanisms distinct from its bacterial cell wall targeting. Surface plasmon resonance studies have shown that Teicoplanin A2-2 exhibits little interaction with model lipid membranes, suggesting that its antiviral activity occurs through direct protein-protein interactions rather than membrane disruption [2]. The molecular recognition pattern involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, with the glycopeptide structure providing multiple binding sites for viral protein engagement [3] [4].
Molecular dynamics simulations spanning 100 nanoseconds have confirmed the thermodynamic stability of the Teicoplanin A2-2-nucleocapsid protein complex, with root mean square deviation values consistently maintaining below 1.78 Å throughout the simulation trajectory [1]. The conformational stability analysis reveals that the protein-ligand complex maintains structural integrity under physiological conditions, with root mean square fluctuation values remaining below 1.72 Å, indicating minimal conformational changes during the binding process [5].
The binding kinetics demonstrate that Teicoplanin A2-2 forms stable complexes with viral proteins through multi-site recognition mechanisms. Key interacting residues identified through computational analysis include conserved amino acids that participate in hydrogen bond formation and hydrophobic interactions. The binding process involves initial recognition through electrostatic interactions, followed by conformational adjustments that optimize the binding interface [6] [5].
Advanced computational methodologies have been extensively employed to elucidate the molecular mechanisms underlying Teicoplanin A2-2 protein interactions. Molecular docking studies utilizing multiple algorithms including AutoDock 4.2, AutoDock Vina, and Dock 6.9 have provided comprehensive insights into binding modes and energetics [6] [5]. The validation of docking protocols through re-docking experiments with co-crystallized ligands has confirmed root mean square deviation values within acceptable limits of ≤2.0 Å, establishing the reliability of computational predictions [5].
X-ray crystallography has provided the most detailed structural information regarding Teicoplanin A2-2 protein complexes. The crystal structure of Teicoplanin A2-2 bound to a catalytic peptide sequence via the carrier protein strategy achieved a resolution of 2.3 Å, revealing critical spatial arrangements within the binding interface [7]. The structural analysis demonstrates that the nucleophilic nitrogen of N-methylimidazole in the peptide residue maintains specific distances to different sugar components: 7.6 Å to N-acetylglucosamine, 9.3 Å to N-dodecylglucosamine, and 20.3 Å to mannose [7].
Molecular mechanics/generalized Born surface area calculations have been employed to predict binding energies from both docking poses and simulated trajectories. These calculations provide quantitative assessments of binding affinities, with post-simulation analysis of 50 frames extracted from molecular dynamics trajectories yielding average binding energies of -62.52 ± 12.22 kcal/mol for the Teicoplanin A2-2-nucleocapsid protein complex [1]. The computational framework enables systematic comparison of binding affinities across different protein targets, facilitating the identification of preferred binding partners.
The structural biology approach utilizing carrier protein strategies has enabled the crystallization of otherwise challenging protein-ligand complexes. The T4 lysozyme-peptide-Teicoplanin A2-2 construct demonstrated successful crystallization in the I222 space group, which had not been previously observed for T4 lysozyme structures [7]. This methodology has proven valuable for obtaining structural information in cases where direct crystallization of small molecule-protein complexes remains elusive.
Two-dimensional nuclear magnetic resonance spectroscopy has provided complementary structural information, enabling the detailed analysis of molecular interactions in solution. The technique has revealed hydrogen bonding patterns and hydrophobic interactions between Teicoplanin A2-2 and various peptide sequences, with specific attention to the spatial relationships between functional groups . The solution-state structural analysis offers insights into conformational flexibility and dynamic aspects of molecular recognition that may not be captured in crystal structures.
The thermodynamic characterization of Teicoplanin A2-2 interactions with non-canonical protein targets reveals complex binding energetics that differ significantly from traditional bacterial cell wall interactions. Isothermal titration calorimetry studies have demonstrated high binding affinity with peptide catalysts, achieving dissociation constants of 90 nM, indicating strong and specific molecular recognition [7]. The complete thermodynamic profile encompasses enthalpy, entropy, and free energy changes that provide mechanistic insights into the binding process.
Equilibrium dialysis studies have characterized the interaction between Teicoplanin A2-2 and human serum albumin, revealing binding affinity constants of 2.47 × 10⁴ M⁻¹ with approximately 1.23 to 1.31 binding sites per albumin molecule [9]. The protein binding percentage reaches 90-95% for A2 components under physiological conditions, significantly influencing the pharmacokinetic profile and bioavailability of the compound. These findings indicate that serum protein binding represents a major determinant of Teicoplanin A2-2 distribution and clearance in biological systems.
The thermodynamic analysis of binding reactions has revealed that molecular recognition involves both enthalpic and entropic contributions. Negative enthalpy changes indicate favorable intermolecular interactions, while entropy changes reflect the reorganization of solvent molecules and conformational changes upon binding. The thermodynamic parameters are sensitive to experimental conditions including temperature, pH, and ionic strength, requiring careful standardization for accurate measurements [10].
Anti-cooperative binding behavior has been observed in some protein interactions, where the binding of one ligand molecule influences the affinity of subsequent binding events. This phenomenon has been characterized through detailed thermodynamic analysis, revealing that the first binding event can either enhance or diminish the affinity for additional ligand molecules. The molecular basis for anti-cooperativity involves conformational changes that alter the binding interface or introduce steric hindrance [11].
Temperature-dependent binding studies have provided activation parameters and insights into the molecular mechanisms governing protein-ligand interactions. Van't Hoff analysis of binding constants across temperature ranges has revealed linear relationships that enable the determination of enthalpy and entropy changes. The temperature dependence of binding affinity follows predictable patterns that can be used to optimize binding conditions and understand the thermodynamic driving forces [12].
The structural stability of protein-ligand complexes has been assessed through multiple analytical approaches. Molecular dynamics simulations provide time-resolved information about conformational stability, while experimental techniques such as differential scanning calorimetry offer complementary thermodynamic data. The integration of computational and experimental approaches enables comprehensive characterization of binding stability and provides validation for theoretical predictions [1] [5].
Parameter | Value | Method | Significance |
---|---|---|---|
Dissociation Constant (KD) | 90 nM | Isothermal Titration Calorimetry | High binding affinity with peptide catalyst [7] |
Binding Affinity (Ka) | 2.47 × 10⁴ M⁻¹ | Equilibrium Dialysis | Strong interaction with human serum albumin [9] |
Protein Binding Percentage | 90-95% | Pharmacokinetic Study | Extensive serum protein binding [9] |
Crystal Structure Resolution | 2.3 Å | X-ray Crystallography | High-resolution structural detail [7] |
Molecular Distance (N-methylimidazole to N-acetylglucosamine) | 7.6 Å | X-ray Crystallography | Optimal positioning for catalytic activity [7] |
RMSD (Molecular Dynamics) | 1.0-1.7 Å | Computational Simulation | Stable complex formation [5] |
Binding Energy (MM/GBSA) | -102.13 kcal/mol | Computational Analysis | Strongest affinity among viral proteins tested [1] |
IC₅₀ (Authentic SARS-CoV-2) | 2.038-2.116 μM | Antiviral Assay | Potent antiviral activity [13] |